molecular formula C15H17N3 B11790917 (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine

Cat. No.: B11790917
M. Wt: 239.32 g/mol
InChI Key: VVCXRJKADSJLBP-UHFFFAOYSA-N
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Description

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine is a heterocyclic compound that features both an indoline and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.

    Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling of Indoline and Pyridine: The indoline and pyridine moieties are coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring to yield reduced pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Oxidized derivatives of the indoline moiety.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and pyridine moieties may contribute to binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

    (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (6-(Indolin-1-yl)-2-methylpyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness:

  • The presence of both indoline and pyridine moieties in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine provides unique chemical properties and reactivity.
  • The methanamine group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C15H17N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-10,16H2,1H3

InChI Key

VVCXRJKADSJLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CN

Origin of Product

United States

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